(4-Fluorocuban-1-yl)methanamine hydrochloride
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Overview
Description
(4-Fluorocuban-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a fluorine atom and a methanamine group in the cubane framework makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorocuban-1-yl)methanamine hydrochloride typically involves the fluorination of cubane derivatives followed by the introduction of the methanamine group. One common method includes the reaction of cubane with a fluorinating agent such as Selectfluor to introduce the fluorine atom. The resulting fluorocubane is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield (4-Fluorocuban-1-yl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorocuban-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanamine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-Fluorocuban-1-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-Fluorocuban-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methanamine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)methanamine hydrochloride
- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Uniqueness
(4-Fluorocuban-1-yl)methanamine hydrochloride stands out due to its cubane core, which imparts significant strain and unique reactivity compared to other fluorinated amines. This structural feature makes it a valuable compound for studying the effects of molecular strain on chemical reactivity and biological activity .
Properties
IUPAC Name |
(4-fluorocuban-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11;/h2-7H,1,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDNPFJCQDZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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